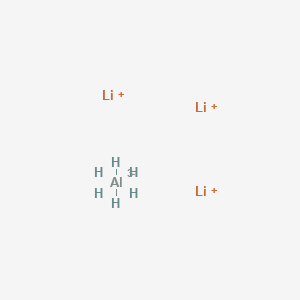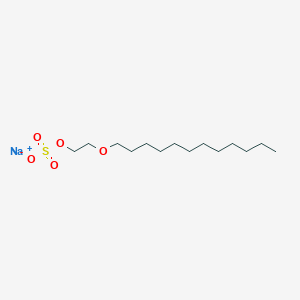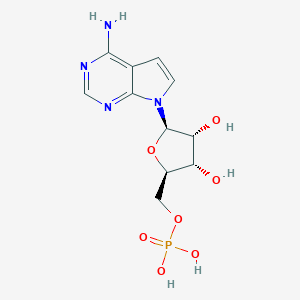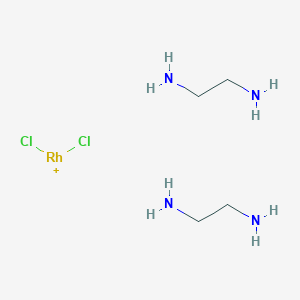
Lithium aluminum hexahydride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Lithium aluminum hexahydride can be synthesized through the reaction of lithium hydride with aluminum chloride in diethyl ether. The reaction proceeds as follows:
3LiH+AlCl3→Li3AlH6+3LiCl
This method requires careful control of reaction conditions to avoid the evolution of hydrogen gas at room temperature .
Industrial Production Methods
Industrial production of this compound often involves the initial production of sodium aluminum hydride from elemental substances, followed by a metathesis reaction with lithium chloride to yield this compound .
Chemical Reactions Analysis
Types of Reactions
Lithium aluminum hexahydride primarily undergoes reduction reactions. It is a strong reducing agent capable of donating hydride ions (H⁻) to various substrates .
Common Reagents and Conditions
Reduction of Carbonyl Compounds: this compound reduces aldehydes, ketones, esters, and carboxylic acids to their corresponding alcohols.
Reduction of Nitro Compounds: It reduces nitro compounds to amines under similar anhydrous conditions.
Major Products
Alcohols: From the reduction of carbonyl compounds.
Scientific Research Applications
Lithium aluminum hexahydride has several applications in scientific research:
Hydrogen Storage: It is used as a hydrogen storage material due to its high hydrogen content and favorable desorption kinetics.
Organic Synthesis: It serves as a reducing agent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: It is used in the preparation of metal hydrides and other materials with unique properties.
Mechanism of Action
The mechanism by which lithium aluminum hexahydride exerts its reducing effects involves the donation of hydride ions (H⁻) to electrophilic centers in substrates. The hydride ions are transferred from the aluminum-hydrogen bonds to the substrate, resulting in the reduction of the substrate and the formation of lithium and aluminum by-products .
Comparison with Similar Compounds
Similar Compounds
Lithium aluminum hydride (LiAlH₄): A similar compound with a higher hydrogen content and stronger reducing properties.
Sodium aluminum hydride (NaAlH₄): Another complex metal hydride used for hydrogen storage and reduction reactions.
Uniqueness
Lithium aluminum hexahydride is unique due to its intermediate hydrogen content and favorable desorption kinetics, making it a promising material for hydrogen storage applications .
Properties
IUPAC Name |
trilithium;aluminum(3-) hexahydride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Al.3Li.6H/q-3;3*+1;;;;;; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUPSVBUKCTVOLU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[Li+].[Li+].[AlH6-3] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
AlH6Li3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
53.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16941-14-3 |
Source


|
| Record name | Lithium aluminium hexa hydride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1-(5-Oxo-2,3,5,9B-tetrahydro-1H-pyrrolo[2,1-A]isoindol-9-YL)-3-(5-pyrrolidin-2-YL-1H-pyrazol-3-YL)-urea](/img/structure/B91378.png)




![2-[(2-Oxoindol-3-yl)amino]guanidine](/img/structure/B91390.png)
![Benzo[c][1,2,5]thiadiazol-4-ylmethanol](/img/structure/B91392.png)
